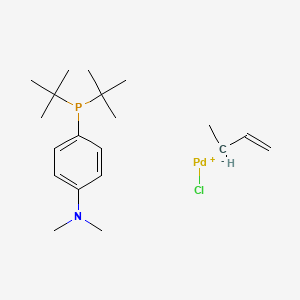
but-1-ene;chloropalladium(1+);4-ditert-butylphosphanyl-N,N-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “but-1-ene;chloropalladium(1+);4-ditert-butylphosphanyl-N,N-dimethylaniline” is a complex organometallic compound. It is known for its role as a catalyst in various chemical reactions, particularly in cross-coupling reactions. The compound consists of but-1-ene, chloropalladium(1+), and 4-ditert-butylphosphanyl-N,N-dimethylaniline, which together form a highly active and air-stable catalyst.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of this compound typically involves the reaction of palladium chloride with 4-ditert-butylphosphanyl-N,N-dimethylaniline in the presence of but-1-ene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
- Dissolution of palladium chloride in an appropriate solvent.
- Addition of 4-ditert-butylphosphanyl-N,N-dimethylaniline to the solution.
- Introduction of but-1-ene to the reaction mixture.
- Stirring the mixture at a specific temperature and pressure to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and more efficient methods to ensure high yield and purity. The use of automated systems and advanced purification techniques can enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions
The compound “but-1-ene;chloropalladium(1+);4-ditert-butylphosphanyl-N,N-dimethylaniline” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of palladium.
Reduction: It can also be reduced to lower oxidation states.
Substitution: The compound can participate in substitution reactions, where ligands are replaced by other chemical groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
- Aryl halides
- Boronic acids
- Bases such as potassium carbonate or sodium hydroxide
The reactions are typically carried out under inert atmospheres, such as nitrogen or argon, to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various substituted aromatic compounds, which are valuable intermediates in organic synthesis.
Applications De Recherche Scientifique
The compound has numerous scientific research applications, including:
Chemistry: It is widely used as a catalyst in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.
Biology: The compound’s catalytic properties are explored in the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of complex drug molecules.
Industry: The compound is employed in the production of fine chemicals and materials, including polymers and advanced materials.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves the activation of palladium centers, which facilitate the formation of carbon-carbon bonds. The molecular targets include aryl halides and boronic acids, which undergo oxidative addition, transmetalation, and reductive elimination steps to form the desired products. The pathways involved are highly efficient and selective, making the compound a valuable catalyst in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dichlorobis[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II)
- Bis(4-(di-tert-butylphosphanyl)-N,N-dimethylaniline); palladium chloride
Uniqueness
The uniqueness of “but-1-ene;chloropalladium(1+);4-ditert-butylphosphanyl-N,N-dimethylaniline” lies in its high activity and stability as a catalyst. Compared to similar compounds, it offers better performance in cross-coupling reactions, making it a preferred choice in both research and industrial applications.
Propriétés
Formule moléculaire |
C20H35ClNPPd |
|---|---|
Poids moléculaire |
462.3 g/mol |
Nom IUPAC |
but-1-ene;chloropalladium(1+);4-ditert-butylphosphanyl-N,N-dimethylaniline |
InChI |
InChI=1S/C16H28NP.C4H7.ClH.Pd/c1-15(2,3)18(16(4,5)6)14-11-9-13(10-12-14)17(7)8;1-3-4-2;;/h9-12H,1-8H3;3-4H,1H2,2H3;1H;/q;-1;;+2/p-1 |
Clé InChI |
ASQSTGRGIHOSGZ-UHFFFAOYSA-M |
SMILES canonique |
C[CH-]C=C.CC(C)(C)P(C1=CC=C(C=C1)N(C)C)C(C)(C)C.Cl[Pd+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


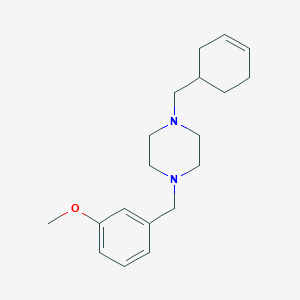
![1-{[3-(Pyridin-4-YL)-1,2,4-oxadiazol-5-YL]methyl}piperidin-4-amine](/img/structure/B12497923.png)
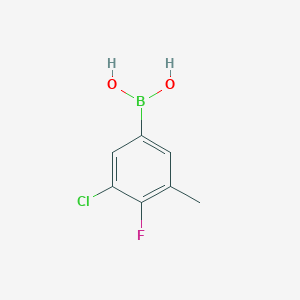
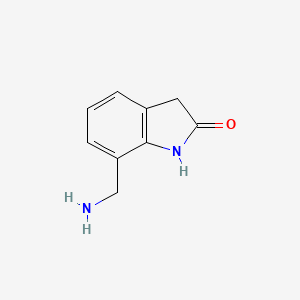
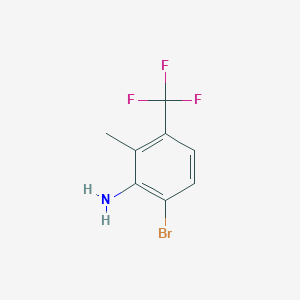
![Methyl 4-(4-benzylpiperazin-1-yl)-3-({[5-(3-nitrophenyl)furan-2-yl]carbonyl}amino)benzoate](/img/structure/B12497953.png)
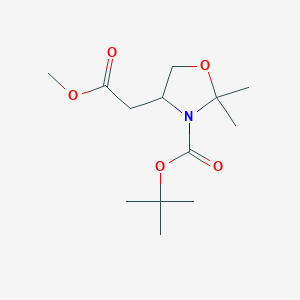
![2-Methylthiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B12497961.png)
![N-(4-bromo-2-fluorophenyl)-N~2~-cyclohexyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12497973.png)
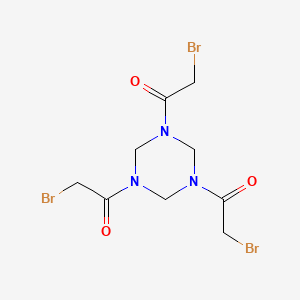
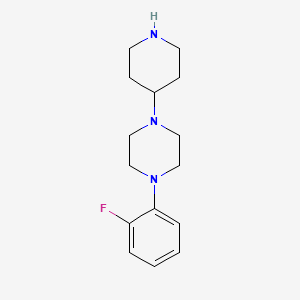
![2-[(4-chlorophenyl)sulfanyl]-N-{2-[(2,4-dichlorobenzyl)sulfanyl]ethyl}propanamide](/img/structure/B12497994.png)
![N-(3,5-difluorobenzyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B12498006.png)
![1-[(4-Methoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B12498014.png)
